molecular formula C25H21FN2O6S B280824 Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B280824
M. Wt: 496.5 g/mol
InChI Key: NJKYLWKLSSVJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as E7820, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been found to inhibit angiogenesis, which is the process of the formation of new blood vessels, and is a key factor in the growth and spread of tumors. E7820 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate works by inhibiting the activity of several enzymes involved in the process of angiogenesis, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). By inhibiting these enzymes, Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate prevents the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have a favorable safety profile in preclinical studies. It has been found to be well-tolerated and does not have any significant toxic effects on normal tissues. Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has also been shown to have a long half-life, which allows for less frequent dosing.

Advantages and Limitations for Lab Experiments

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. It has also been shown to be effective in preclinical models of cancer, which makes it a promising candidate for further study. However, one limitation of Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is that it has only been tested in preclinical models, and its efficacy and safety in humans are still being evaluated in clinical trials.

Future Directions

There are several future directions for the development of Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiotherapy. Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to enhance the efficacy of these treatments in preclinical studies, and further research is needed to determine its potential in combination therapy. Another future direction is the development of Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate for the treatment of other diseases, such as age-related macular degeneration and diabetic retinopathy, which are also characterized by abnormal angiogenesis. Overall, Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has shown promising results in preclinical studies and is a promising candidate for further study in the treatment of cancer and other diseases characterized by abnormal angiogenesis.

Synthesis Methods

The synthesis of Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves several steps, including the reaction of isonicotinoyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid to form the isonicotinoyl derivative. This derivative is then reacted with ethyl 5-amino-2-methylbenzoate to form the desired compound. The final step involves the reaction of this compound with 4-fluoro-2-methylbenzenesulfonyl chloride to form Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate.

Scientific Research Applications

Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been found to inhibit angiogenesis and tumor growth in these models. Ethyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.

properties

Molecular Formula

C25H21FN2O6S

Molecular Weight

496.5 g/mol

IUPAC Name

ethyl 5-[(4-fluoro-2-methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H21FN2O6S/c1-4-33-25(30)23-16(3)34-21-7-6-19(14-20(21)23)28(24(29)17-9-11-27-12-10-17)35(31,32)22-8-5-18(26)13-15(22)2/h5-14H,4H2,1-3H3

InChI Key

NJKYLWKLSSVJIZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)C)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.